molecular formula C14H22NO2+ B14602462 Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- CAS No. 58979-36-5

Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)-

Katalognummer: B14602462
CAS-Nummer: 58979-36-5
Molekulargewicht: 236.33 g/mol
InChI-Schlüssel: UUSHEWPJJDGXOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenylpropoxy group attached to an ethanaminium backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- typically involves the reaction of trimethylamine with a suitable ester or acid derivative of 1-oxo-3-phenylpropanoic acid. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include trimethylamine, phenylpropanoic acid derivatives, and appropriate solvents.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediate compounds, purification, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanaminium, N,N,N-trimethyl-2-(1-oxo-3-phenylpropoxy)- stands out due to its specific phenylpropoxy group, which imparts unique chemical and physical properties. This structural feature enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

58979-36-5

Molekularformel

C14H22NO2+

Molekulargewicht

236.33 g/mol

IUPAC-Name

trimethyl-[2-(3-phenylpropanoyloxy)ethyl]azanium

InChI

InChI=1S/C14H22NO2/c1-15(2,3)11-12-17-14(16)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3/q+1

InChI-Schlüssel

UUSHEWPJJDGXOU-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)CCOC(=O)CCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.